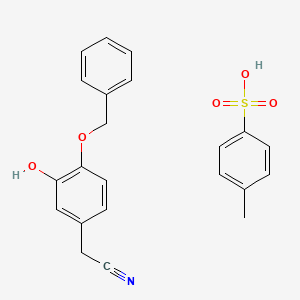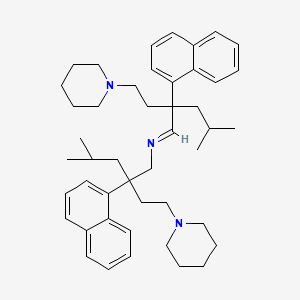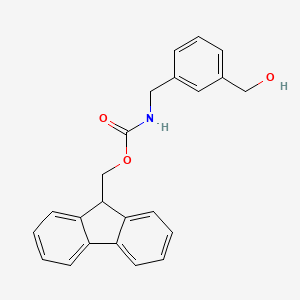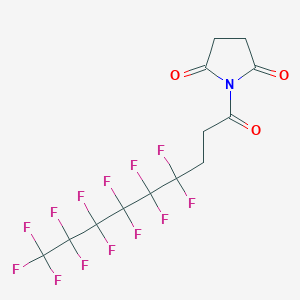
2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid is a complex organic compound that features both nitrile and sulfonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile typically involves the reaction of 3-hydroxy-4-phenylmethoxybenzaldehyde with a cyanide source under basic conditions to form the nitrile group. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting nitrile compound is then treated with 4-methylbenzenesulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenylmethoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 3-hydroxy-4-phenylmethoxybenzaldehyde or 3-hydroxy-4-phenylmethoxybenzoic acid.
Reduction: Formation of 2-(3-hydroxy-4-phenylmethoxyphenyl)ethylamine.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions and other catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but lacks the sulfonic acid group.
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: Similar nitrile group but different aromatic substitution pattern.
(3-Methoxyphenyl)acetonitrile: Similar nitrile group but lacks the hydroxyl and sulfonic acid groups.
Uniqueness
2-(3-Hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid is unique due to the presence of both nitrile and sulfonic acid functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C22H21NO5S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2-(3-hydroxy-4-phenylmethoxyphenyl)acetonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H13NO2.C7H8O3S/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-7,10,17H,8,11H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
VZLZGSYPJHJYPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)


![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)

![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)

![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)

![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
